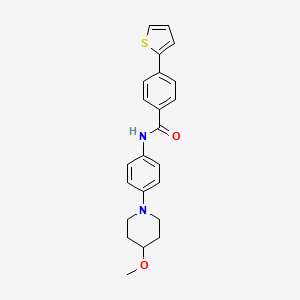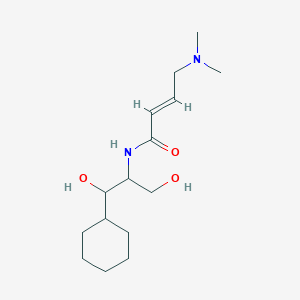
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide, also known as CCG-1423, is a small molecule that has been studied for its potential therapeutic applications in cancer and other diseases.
科学的研究の応用
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of breast cancer. It has been shown to inhibit the growth and proliferation of breast cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been studied for its potential applications in other diseases, such as Alzheimer's disease and muscular dystrophy.
作用機序
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell proliferation, migration, and invasion. By inhibiting Rho GTPases, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can inhibit the growth and proliferation of cancer cells and enhance the efficacy of other chemotherapeutic agents.
Biochemical and Physiological Effects:
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
実験室実験の利点と制限
One advantage of using (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide has also been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide. One area of focus could be on developing more effective formulations of the compound that address its solubility limitations. Another area of focus could be on studying the potential applications of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide in other diseases beyond cancer, such as Alzheimer's disease and muscular dystrophy. Additionally, further research could be done to explore the mechanisms of action of (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide and to identify other potential therapeutic targets for the compound.
合成法
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with hydroxylamine to form 1,3-cyclohexanedione oxime, followed by reaction with 2-bromo-2-methylpropionyl bromide to form 2-(bromomethyl)-2-methylpropanoic acid cyclohexylidene hydrazone. This compound is then reacted with N,N-dimethylaminoethyl acrylate to form (E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide.
特性
IUPAC Name |
(E)-N-(1-cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-17(2)10-6-9-14(19)16-13(11-18)15(20)12-7-4-3-5-8-12/h6,9,12-13,15,18,20H,3-5,7-8,10-11H2,1-2H3,(H,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRIEBYCVRJOJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CO)C(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Cyclohexyl-1,3-dihydroxypropan-2-yl)-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

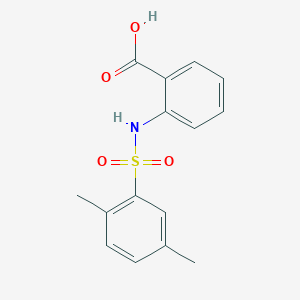
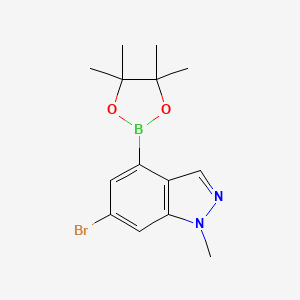

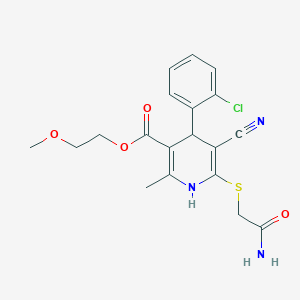
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)
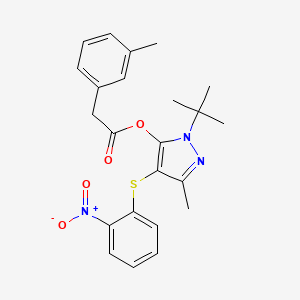
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)
![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)
![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)


